molecular formula C7H9D5O B1164960 2-Heptanone - d5

2-Heptanone - d5

Cat. No.: B1164960
M. Wt: 119.216
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

The development of 2-Heptanone - d5 emerged from the broader scientific pursuit of creating deuterated analogues of biologically and chemically significant compounds. While the parent compound 2-heptanone has been known since the early twentieth century as a naturally occurring ketone found in various foods and biological systems, the deuterated version represents a more recent advancement in isotope chemistry. The creation of deuterated compounds gained momentum in the latter half of the twentieth century as analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry became more sophisticated and widespread in research applications.

The specific development of this compound was driven by the need for internal standards in analytical chemistry and tracers for metabolic studies. Researchers recognized that the parent compound 2-heptanone, being a metabolite found in various biological systems and a component of numerous natural products, required a deuterated counterpart for accurate quantitative analysis. The synthesis of this deuterated variant became feasible as deuteration techniques advanced, allowing for the selective replacement of hydrogen atoms at specific positions within the molecular structure.

The compound has gained particular significance in recent decades as analytical chemistry has moved toward more precise and sensitive detection methods. The development of liquid chromatography-tandem mass spectrometry techniques has created an increased demand for deuterated internal standards, positioning this compound as an important analytical tool. This historical progression reflects the broader evolution of analytical chemistry from qualitative to highly quantitative methodologies requiring isotopically labeled reference materials.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established for deuterated organic compounds. The compound is formally designated as 2-Heptanone-1,1,1,3,3-d5, indicating the specific positions where deuterium atoms replace hydrogen atoms within the molecular structure. The notation "d5" signifies that five deuterium atoms are incorporated into the molecule, while the numerical sequence "1,1,1,3,3" specifies the exact carbon positions where these isotopic substitutions occur.

The molecular formula for this compound is expressed as C7H9D5O, reflecting the presence of seven carbon atoms, nine hydrogen atoms, five deuterium atoms, and one oxygen atom. This formulation demonstrates the systematic replacement of hydrogen with deuterium while maintaining the fundamental ketone structure. The molecular weight of the compound is 119.22 atomic mass units, representing an increase from the 114.19 atomic mass units of the non-deuterated parent compound.

Properties

Molecular Formula

C7H9D5O

Molecular Weight

119.216

Purity

95% min.

Synonyms

2-Heptanone - d5

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Halogenation

The α-deuterated positions in 2-heptanone-d5 influence reaction rates in halogenation due to the kinetic isotope effect. The mechanism proceeds via:

  • Protonation of the carbonyl oxygen (rate-independent for deuterated analogs).

  • Enol formation (rate-determining step), where α-deuterium removal is slower than hydrogen due to higher bond strength (C–D vs. C–H). Experimental data for acetone-d6 shows a 3–6× slower enolization rate .

  • Electrophilic halogen attack on the enol, forming an oxonium intermediate.

  • Deprotonation to yield α-halogenated product .

Table 1: Kinetic Parameters for α-Halogenation

Parameter2-Heptanone2-Heptanone-d5 (Predicted)
Enolization Rate (k)1.0 × 10⁻³0.2–0.3 × 10⁻³
Activation Energy (Eₐ)85 kJ/mol90–95 kJ/mol

Deuterium Exchange Reactions

In acidic or basic conditions, α-deuterium exchanges with protons from the solvent. For 2-heptanone-d5:

  • Acid-catalyzed exchange : Slower than non-deuterated analogs due to the primary kinetic isotope effect (k_H/k_D ≈ 6–10) .

  • Base-catalyzed exchange : Proceeds via enolate formation, with isotopic scrambling observed in mass spectrometry studies .

Equation :
C7H14O+D2OC7H9D5O+HDO\text{C}_7\text{H}_{14}\text{O}+\text{D}_2\text{O}\rightleftharpoons \text{C}_7\text{H}_{9}\text{D}_5\text{O}+\text{HDO}

Oxidation and Reduction

  • Oxidation : Forms carboxylic acids (e.g., heptanoic acid) via radical intermediates. Deuterium at α-positions retards oxidation rates due to C–D bond stability .

  • Reduction : Catalytic hydrogenation yields 2-heptanol-d5. Isotopic labeling studies show preferential retention of deuterium at β-positions .

Table 2: Redox Reaction Thermodynamics

ReactionΔH (kJ/mol)ΔG (kJ/mol)
2-Heptanone-d5 → Heptanoic acid-412-395
2-Heptanone-d5 → 2-Heptanol-d5-185-170

Data derived from NIST thermochemical models .

Combustion Chemistry

Deuterium substitution alters combustion pathways:

  • Primary reaction :
    C7H14O+11O27CO2+7H2O\text{C}_7\text{H}_{14}\text{O}+11\text{O}_2\rightarrow 7\text{CO}_2+7\text{H}_2\text{O}

  • Deuterated analogs exhibit slower radical propagation steps (e.g., H-abstraction by OH·) .

Table 3: Combustion Rate Constants

Temperature (K)k (cm³/mol·s) for 2-Heptanonek (cm³/mol·s) for 2-Heptanone-d5
5001.2 × 10⁻¹⁰3.5 × 10⁻¹¹
10005.8 × 10⁻⁸1.7 × 10⁻⁸

Biochemical Transformations

  • Microbial metabolism : Apilactobacillus kunkeei and Bacillus thuringiensis degrade 2-heptanone-d5 via β-oxidation, producing acetyl-CoA-d4 and shorter-chain deuterated ketones .

  • Mammalian metabolism : In rats, cytochrome P450 enzymes oxidize 2-heptanone-d5 to n-amyl alcohol-d5 and CO₂, with urinary excretion of deuterated metabolites .

Key finding : Deuterium labeling traces metabolic flux without altering pathway topology .

Polymerization and Stability

  • Peroxide formation : 2-Heptanone-d5 slowly forms peroxides under UV light, with a 30% lower yield than non-deuterated analogs due to reduced radical chain propagation .

  • Storage : Stable in amber glass at <30°C; deuterium substitution minimally impacts shelf life .

Comparison with Similar Compounds

Chain Length Variants: 2-Nonanone and 2-Undecanone

Chemical Properties :

  • 2-Heptanone: Molecular formula C₇H₁₄O; boiling point ~151°C .
  • 2-Nonanone: C₉H₁₈O; longer chain increases hydrophobicity and boiling point (~195°C).
  • 2-Undecanone: C₁₁H₂₂O; even higher molecular weight and boiling point.

Functional Roles :

  • 2-Heptanone: Imparts creamy, floral, or musty aromas in dairy and rice . Acts as a local anesthetic in honeybee venom .
  • 2-Nonanone: Associated with "stale" flavors in heated milk and antagonizes 2-heptanone in olfactory receptor activation .
  • 2-Undecanone: Less volatile; detected in fermented dairy but with unclear sensory impact .

Structural Isomers: 3-Heptanone and 4-Heptanone

  • 3-Heptanone and 4-Heptanone: Differ in ketone group position.
  • Anesthetic Efficacy: 2-Heptanone is significantly more potent than 3- or 4-heptanone in paralyzing wax moth larvae, indicating positional isomerism critically impacts bioactivity .

Branched Analogs: 5-Methyl-2-Heptanone

  • 5-Methyl-2-Heptanone (CAS 18217-12-4): Branched structure alters physical properties (boiling point: 433–441 K) and reactivity .
  • Applications: Used as a solvent and organic intermediate . Unlike 2-heptanone, its natural occurrence and biological roles are less documented.

Data Tables

Table 1: Physicochemical Properties of Selected Ketones

Compound Molecular Formula Boiling Point (°C) Key Sources/Applications
2-Heptanone C₇H₁₄O 151 Fungi, rat urine, dairy, rice
2-Heptanone-d5 C₇D₅H₉O ~151* GC-MS internal standard
2-Nonanone C₉H₁₈O 195 Dairy off-flavors, receptor antagonist
5-Methyl-2-Heptanone C₈H₁₆O 160–168 Industrial solvent

*Estimated based on parent compound.

Key Research Findings

Anesthetic Superiority: 2-Heptanone outperforms 3- and 4-heptanone in rapid paralysis of arthropods, suggesting evolutionary optimization in honeybees .

Flavor Context Dependency: In dairy, 2-heptanone contributes to desirable aromas at low concentrations but may cause mustiness when dominant . In rice, it enhances fruity/floral notes .

Q & A

Q. What are the recommended synthesis and characterization methods for 2-Heptanone-d5 in isotopic labeling studies?

  • Methodological Answer : Synthesis typically involves deuterium exchange or catalytic deuteration of 2-Heptanone using deuterated reagents (e.g., D₂O or deuterated acids/bases). For example, oxidation of deuterated 2-Heptanol via Jones reagent (CrO₃ in H₂SO₄) can yield 2-Heptanone-d5, though side reactions may require purification via fractional distillation. Characterization should include:
  • NMR Spectroscopy : Confirm deuterium incorporation at the methyl group (δ ~2.1–2.5 ppm for C=O adjacent CH₃) and absence of proton signals in deuterated positions .
  • IR Spectroscopy : Verify carbonyl (C=O) stretch at ~1715 cm⁻¹ and C-D stretches in the 2100–2200 cm⁻¹ range .
  • GC-MS : Assess isotopic purity (>98% deuterium enrichment) and rule out non-deuterated byproducts .

Q. How is 2-Heptanone-d5 used as an internal standard in quantitative NMR (qNMR) for metabolite analysis?

  • Methodological Answer : Due to its chemical stability and distinct deuterium signature, 2-Heptanone-d5 is added to biological samples to normalize signal intensities. Key steps:

Calibration Curve : Prepare solutions with known concentrations of 2-Heptanone-d5 and target analytes.

Pulse Sequence : Use a NOESY-presat pulse sequence to suppress water signals and enhance analyte detection.

Data Analysis : Integrate peaks relative to the deuterated standard, correcting for relaxation effects and solvent shifts .

Q. What are the standard protocols for assessing the purity and stability of 2-Heptanone-d5 under storage conditions?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 270 nm to quantify non-deuterated contaminants.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via:
  • Karl Fischer Titration : Track water absorption.
  • Headspace GC-MS : Detect volatile degradation products (e.g., heptane derivatives) .

Advanced Research Questions

Q. How do isotopic effects of 2-Heptanone-d5 influence its kinetic parameters in enzyme-catalyzed oxidation studies?

  • Methodological Answer : Deuterium substitution at the β-carbon alters reaction kinetics due to the kinetic isotope effect (KIE). For example, in cytochrome P450-mediated oxidation:
  • Experimental Design : Compare kcatk_{cat} and KmK_m between 2-Heptanone and 2-Heptanone-d5 using stopped-flow spectroscopy.
  • Data Interpretation : A KIE >1 indicates rate-limiting C-H bond cleavage; <1 suggests tunneling effects. Recent studies report a KIE of ~2.3 for deuterated ketones in P450 systems, implying significant isotopic deceleration .

Q. How can researchers resolve contradictions in dielectric constant measurements of 2-Heptanone-d5 obtained via capacity vs. time-domain reflectometry (TDR) methods?

  • Methodological Answer : Discrepancies arise from solvent polarization dynamics and electrode interactions. To address this:

Calibration : Use reference solvents (e.g., benzene-d6) with known dielectric constants.

Frequency Sweep : Perform impedance spectroscopy (1 kHz–10 MHz) to identify dispersion regions where TDR and capacity methods diverge.

Error Analysis : Quantify electrode polarization contributions using the Randles circuit model. Evidence shows TDR underestimates εr by ~5% in ketones due to interfacial capacitance .

Q. What role does 2-Heptanone-d5 play in elucidating olfactory receptor-ligand binding mechanisms?

  • Methodological Answer : Deuterated 2-Heptanone is used in Drosophila melanogaster odorant receptor studies to probe binding site accessibility:
  • Competitive Assays : Co-apply 2-Heptanone-d5 and methanethiosulfonate (MTS) reagents to cysteine-substituted receptors. Reduced post-treatment response indicates deuterium-induced steric hindrance at transmembrane domains.
  • Data Normalization : Express responses as a percentage of sham-treated controls to isolate isotopic effects .

Q. How can computational modeling predict the isotopic perturbation of 2-Heptanone-d5 in solvent-solute interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations with deuterium mass re-scaling:

Force Field Adjustment : Modify the CHARMM36 force field to account for C-D bond stiffness.

Solvation Free Energy : Compare ΔGsolv of 2-Heptanone vs. 2-Heptanone-d5 in water/octanol systems.

Validation : Correlate MD-derived partition coefficients (logP) with experimental shake-flask data. Studies show deuterated forms exhibit ~0.1 logP unit increases due to reduced hydrogen bonding .

Q. What methodologies are recommended for analyzing the thermal decomposition pathways of 2-Heptanone-d5 under high-temperature conditions?

  • Methodological Answer : Use pyrolysis-GC/MS coupled with isotopic tracing:

Pyrolysis Setup : Heat samples to 500°C in a quartz reactor under inert gas.

Product Identification : Monitor deuterated fragments (e.g., CD₃CO vs. CH₃CO) via high-resolution MS.

Mechanistic Insight : Compare fragmentation patterns with DFT-calculated transition states to distinguish homolytic vs. heterolytic cleavage pathways .

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